molecular formula C24H22ClN3O4S2 B13381922 1-[2-(5-Isopropyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-2-naphthyl 3-chloro-4-methylbenzenesulfonate

1-[2-(5-Isopropyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-2-naphthyl 3-chloro-4-methylbenzenesulfonate

Cat. No.: B13381922
M. Wt: 516.0 g/mol
InChI Key: YMWNIHGZLVVQFU-LGJNPRDNSA-N
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Description

1-[2-(5-Isopropyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-2-naphthyl 3-chloro-4-methylbenzenesulfonate is a complex organic compound that features a thiazolidine ring, a naphthyl group, and a benzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-Isopropyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-2-naphthyl 3-chloro-4-methylbenzenesulfonate typically involves multiple steps. One common approach is the cyclization of thioamides with acetylene dicarboxylate in ethanol at ambient temperature, followed by reaction with oxalyl chloride in dry acetonitrile at elevated temperatures . This method yields thiazolidine derivatives with high purity and selectivity.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as atom economy and cleaner reaction profiles, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-Isopropyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-2-naphthyl 3-chloro-4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro and sulfonate groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various substituted thiazolidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1-[2-(5-Isopropyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-2-naphthyl 3-chloro-4-methylbenzenesulfonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(5-Isopropyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-2-naphthyl 3-chloro-4-methylbenzenesulfonate involves its interaction with various molecular targets. The thiazolidine ring is known to inhibit enzymes such as metalloproteinases and phospholipase A2, leading to anti-inflammatory effects . Additionally, the compound’s ability to interact with cellular receptors and signaling pathways contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(5-Isopropyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-2-naphthyl 3-chloro-4-methylbenzenesulfonate is unique due to its combination of a thiazolidine ring with a naphthyl and benzenesulfonate moiety. This structural complexity enhances its potential for diverse applications in medicinal chemistry and material science .

Properties

Molecular Formula

C24H22ClN3O4S2

Molecular Weight

516.0 g/mol

IUPAC Name

[1-[(E)-[(E)-(4-oxo-5-propan-2-yl-1,3-thiazolidin-2-ylidene)hydrazinylidene]methyl]naphthalen-2-yl] 3-chloro-4-methylbenzenesulfonate

InChI

InChI=1S/C24H22ClN3O4S2/c1-14(2)22-23(29)27-24(33-22)28-26-13-19-18-7-5-4-6-16(18)9-11-21(19)32-34(30,31)17-10-8-15(3)20(25)12-17/h4-14,22H,1-3H3,(H,27,28,29)/b26-13+

InChI Key

YMWNIHGZLVVQFU-LGJNPRDNSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)S(=O)(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/N=C/4\NC(=O)C(S4)C(C)C)Cl

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)OC2=C(C3=CC=CC=C3C=C2)C=NN=C4NC(=O)C(S4)C(C)C)Cl

Origin of Product

United States

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